3-Methoxypropanimidamide

Description

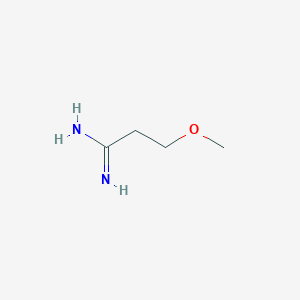

3-Methoxypropanimidamide (CAS: 736905-51-4) is an organic compound with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol . It is characterized by a propanimidamide backbone substituted with a methoxy (-OCH₃) group at the 3-position. The compound is commonly stabilized as a hydrochloride salt (C₄H₁₁ClN₂O, MW: 138.60 g/mol) to enhance solubility and stability . It is stored under controlled conditions (2–8°C, dry, sealed, and protected from light) due to its sensitivity to environmental factors .

Properties

IUPAC Name |

3-methoxypropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLODWMXGLKPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropanimidamide typically involves the reaction of 3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction can be catalyzed by acids or bases to facilitate the conversion. The general reaction scheme is as follows:

CH3OCH2CH2CN+NH3→CH3OCH2CH2C(NH)NH2

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxypropanimidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Methoxypropanimidamide with structurally related compounds, focusing on molecular features and physicochemical properties:

Key Observations:

- Substituent Effects: The introduction of aromatic groups (e.g., 3-methylphenoxy in C₁₀H₁₄N₂O) significantly increases molecular weight and likely reduces solubility compared to the simpler methoxypropanimidamide .

- Salt Forms : Hydrochloride salts (e.g., this compound HCl) exhibit higher molecular weights and improved solubility, making them preferable for synthetic applications .

- Ring vs. Chain Structures : 3-Methoxyazetidine hydrochloride contains a strained 4-membered azetidine ring, which may confer distinct reactivity compared to linear propanimidamide derivatives .

Functional Group and Reactivity Comparison

- Amidine vs. Amine : this compound’s amidine group (-C(=NH)NH₂) is more nucleophilic than the primary amine in 3-(2'-Methoxyethoxy)propylamine, enabling diverse reactivity in condensation or cyclization reactions .

- Aromatic vs. Aliphatic Substituents: Compounds like 3-(3-Methylphenoxy)propanimidamide (C₁₀H₁₄N₂O) may exhibit π-π stacking interactions in drug design, unlike aliphatic analogs .

Biological Activity

3-Methoxypropanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a propanimidamide backbone. The presence of the methoxy group enhances its reactivity and binding affinity to biological targets, making it a valuable compound for various applications in biochemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The compound can act as an inhibitor or activator depending on the context:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to various downstream effects in metabolic pathways.

- Receptor Interaction : The methoxy group may facilitate binding to specific receptors, thereby modulating their activity and influencing biological responses.

Antiproliferative Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Some derivatives demonstrate IC50 values ranging from 1.2 µM to 5.3 µM against tested cancer cells, indicating potent activity .

- Selectivity : Certain compounds show selectivity towards specific cell lines, such as MCF-7 (breast cancer) and RKO (colorectal cancer), which is crucial for developing targeted therapies .

Antioxidative Activity

The antioxidative properties of this compound have also been explored:

- Compounds derived from this structure have shown improved antioxidative activity compared to standard antioxidants like BHT across multiple assays .

- This antioxidative capacity may contribute to the overall therapeutic potential by mitigating oxidative stress in cells.

Antibacterial Activity

The compound exhibits antibacterial properties as well:

- Notably, it has shown activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 8 µM .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique features of this compound relative to similar compounds:

| Compound | Key Features | Antiproliferative Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|---|

| This compound | Methoxy group enhances binding | 1.2 - 5.3 µM | 8 µM |

| N-Hydroxypropanimidamide | Lacks methoxy group | Moderate | Low |

| Hydroxy-3-methoxypropanimidamide | Hydroxy and methoxy groups increase reactivity | Stronger than methoxy derivative | Higher MIC |

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound and its derivatives:

- Cancer Cell Line Studies : A study evaluated the effects of various derivatives on human tumor cell lines, revealing that certain modifications could enhance antiproliferative effects while maintaining low toxicity towards normal cells .

- Antioxidant Capacity Assessment : Another investigation focused on the antioxidative properties, demonstrating that some derivatives significantly outperformed traditional antioxidants in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.